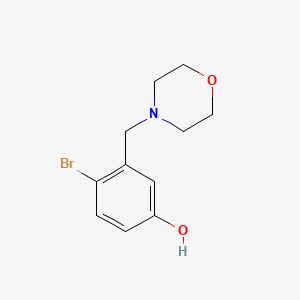

4-(2-Bromo-5-hydroxybenzyl)morpholine

Beschreibung

Contextualization within Chemical Classes and Structural Motifs

The unique combination of a morpholine (B109124) ring, a brominated benzene (B151609) ring, and a hydroxybenzyl group defines the chemical character and potential utility of 4-(2-Bromo-5-hydroxybenzyl)morpholine.

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This structural feature is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and approved drugs. oregonstate.edunih.govsci-hub.see3s-conferences.org Its presence can confer favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govsci-hub.se The nitrogen atom of the morpholine ring can act as a basic center, allowing for the formation of salts and participation in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov The flexible chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements to optimize interactions with enzymes and receptors. acs.orgnih.gov Consequently, the morpholine moiety has been incorporated into drugs with a wide range of therapeutic applications, including anticancer, antidepressant, and antihypertensive agents. sci-hub.seacs.orgnih.gov

The introduction of a bromine atom to an aromatic ring is a fundamental transformation in organic synthesis. Brominated aromatic compounds are highly versatile intermediates, primarily due to the reactivity of the carbon-bromine bond. researchgate.net This bond can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. The bromine atom also influences the electronic properties of the aromatic ring through its inductive and resonance effects. Furthermore, the presence of bromine can enhance the biological activity of a molecule, a phenomenon observed in numerous natural products and synthetic compounds. researchgate.netresearchgate.neteuropa.eu Specifically, ortho-brominated phenols are valuable building blocks in the synthesis of biologically active molecules. researchgate.net

The hydroxybenzyl group, a phenol (B47542) substituted with a methyl group that is further functionalized, is another critical component of many biologically active compounds. The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, which is often essential for binding to biological targets. nih.gov The position of the hydroxyl group on the benzene ring, along with other substituents, significantly influences the molecule's acidity, reactivity, and biological activity. Hydroxybenzyl scaffolds are found in a variety of natural products and have been utilized in the design of compounds with antioxidant, anticancer, and anti-inflammatory properties. nih.gov The ability to functionalize both the aromatic ring and the benzylic position provides a high degree of structural diversity for creating libraries of compounds for drug discovery. nih.gov

Historical Perspective of Benzylmorpholine Derivatives in Academic Inquiry

The exploration of benzylmorpholine derivatives in academic research has a rich history, driven by the quest for new therapeutic agents. Early studies focused on the synthesis and pharmacological evaluation of simple N-benzylmorpholine analogs. Over the decades, research has evolved to incorporate more complex substitution patterns on both the benzyl (B1604629) and morpholine moieties, leading to the discovery of compounds with a wide range of biological activities. For instance, various benzylmorpholine derivatives have been investigated for their potential as central nervous system agents, anticancer drugs, and enzyme inhibitors. acs.orgnih.gov This historical progression highlights a continuous effort to fine-tune the structure of benzylmorpholine scaffolds to achieve desired biological effects and improved drug-like properties.

Current Research Gaps and Future Directions for 4-(2-Bromo-5-hydroxybenzyl)morpholine Research

Despite the individual importance of its structural components, there is a notable lack of specific academic research focused on 4-(2-Bromo-5-hydroxybenzyl)morpholine. This represents a significant research gap. Key areas that remain unexplored include:

Synthesis: While general methods for the synthesis of substituted phenols and benzylamines exist, a detailed and optimized synthetic route specifically for 4-(2-Bromo-5-hydroxybenzyl)morpholine has not been reported in peer-reviewed literature. oregonstate.edunih.gov

Physicochemical Properties: Comprehensive characterization of its physical and chemical properties, such as its pKa, solubility, and stability, is needed.

Biological Activity: There is no public data on the biological evaluation of this compound. Its structural features suggest potential for various biological activities that have yet to be investigated.

Structure-Activity Relationship (SAR) Studies: Without a focused research program, the relationship between the specific substitution pattern of this molecule and any potential biological activity is unknown.

Future research should aim to fill these gaps. A systematic investigation into the synthesis and biological screening of 4-(2-Bromo-5-hydroxybenzyl)morpholine could uncover novel therapeutic potential.

Aims and Scope of Scholarly Investigation into 4-(2-Bromo-5-hydroxybenzyl)morpholine

The primary aim of future scholarly investigation into 4-(2-Bromo-5-hydroxybenzyl)morpholine should be to fully characterize the compound and explore its potential applications. The scope of such an investigation would logically include:

Development of an efficient and scalable synthesis: This would provide the necessary material for further studies.

Thorough physicochemical characterization: This would establish a baseline for its properties.

Broad biological screening: A wide range of in vitro assays could be employed to identify any potential therapeutic areas of interest.

Mechanistic studies: Should any significant biological activity be identified, further research would be necessary to elucidate its mechanism of action.

Analogue synthesis and SAR studies: The synthesis and evaluation of related compounds would help to understand which structural features are critical for activity and to optimize for potency and selectivity.

Such a research program would contribute valuable knowledge to the fields of organic and medicinal chemistry and could potentially lead to the development of new chemical probes or therapeutic leads.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWDNECCSCAZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Strategic Approaches for 4 2 Bromo 5 Hydroxybenzyl Morpholine**

Retrosynthetic Analysis and Key Disconnections for the Compound

A retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central nitrogen atom, leading to two main synthetic strategies: N-alkylation and reductive amination.

Disconnection 1 (C-N bond): The most logical disconnection is the bond between the morpholine (B109124) nitrogen and the benzylic carbon. This leads to morpholine and a suitable 2-bromo-5-hydroxybenzyl electrophile, such as a benzyl (B1604629) halide. This approach points towards an N-alkylation strategy.

Disconnection 2 (C-N bond and C-H bond): Alternatively, a disconnection involving the C-N bond and a C-H bond at the benzylic position suggests a reductive amination pathway. This route starts from morpholine and 2-bromo-5-hydroxybenzaldehyde (B121625), forming an iminium ion intermediate that is subsequently reduced.

These primary disconnections form the basis for the classical and established synthetic routes to 4-(2-bromo-5-hydroxybenzyl)morpholine.

Classical and Established Synthetic Routes to 4-(2-Bromo-5-hydroxybenzyl)morpholine

This method involves the direct reaction of morpholine with a 2-bromo-5-hydroxybenzyl halide (e.g., bromide or chloride). The halide is typically prepared from the corresponding 2-bromo-5-hydroxybenzyl alcohol.

The synthesis of the requisite 2-bromo-5-hydroxybenzyl alcohol can be achieved by the reduction of 2-bromo-5-hydroxybenzaldehyde using a reducing agent like sodium borohydride (B1222165) youtube.com. The subsequent conversion of the benzyl alcohol to the benzyl halide can be accomplished using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The N-alkylation reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine, and the reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). A general study on the N-alkylation of morpholine with various alcohols has demonstrated the feasibility of this transformation using a CuO–NiO/γ–Al₂O₃ catalyst, suggesting that the direct use of the alcohol precursor under certain catalytic conditions is also a viable, though less common, approach researchgate.net.

Table 1: N-Alkylation of Morpholine with Alcohols researchgate.net

| Raw Material | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | LHSV (h⁻¹) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Ethanol | 220 | 3:1 | 0.15 | 0.9 | 95.4 | 93.1 |

| 1-Propanol | 220 | 3:1 | 0.15 | 1.0 | 94.1 | 92.4 |

| 1-Butanol | 230 | 4:1 | 0.18 | 1.1 | 95.3 | 91.2 |

| Isopropanol | 220 | 3:1 | 0.15 | 1.0 | 92.8 | 86.7 |

| Isobutanol | 230 | 4:1 | 0.18 | 1.1 | 90.6 | 84.2 |

LHSV = Liquid Hourly Space Velocity

Reductive amination offers a direct and often high-yielding route to the target compound from 2-bromo-5-hydroxybenzaldehyde and morpholine. This one-pot reaction involves the initial formation of an enamine or an iminium ion, which is then reduced in situ to the desired amine.

The reaction is typically carried out in a solvent such as methanol (B129727), ethanol, or dichloromethane (B109758). A key aspect of this method is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the reduction of the aldehyde to the corresponding alcohol masterorganicchemistry.comyoutube.com. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and commonly used reagent for this transformation. The reaction is often performed under mildly acidic conditions (pH 4-5) to facilitate the formation of the iminium ion masterorganicchemistry.com.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-5), various solvents (e.g., MeOH, CH₂Cl₂) | Selective for iminium ions over aldehydes/ketones. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Often used in dichloromethane or dichloroethane | Mild and effective, does not require strict pH control. |

Protection of the phenolic hydroxyl group: To avoid side reactions, the hydroxyl group of a precursor like 2-bromo-5-hydroxybenzaldehyde could be protected with a suitable protecting group (e.g., benzyl ether).

Synthesis of the benzylmorpholine core: The protected aldehyde can then undergo reductive amination with morpholine as described above.

Deprotection: The final step would involve the removal of the protecting group to yield the desired 4-(2-bromo-5-hydroxybenzyl)morpholine.

This multi-step approach allows for greater control over the functional group transformations and can be adapted for the synthesis of a variety of analogues.

Synthesis of Key Precursors and Intermediates

The successful synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine is highly dependent on the efficient preparation of its key precursors.

2-Bromo-5-hydroxybenzaldehyde is a crucial intermediate for the reductive amination route. Several methods for its synthesis have been reported.

One common method involves the direct bromination of 3-hydroxybenzaldehyde (B18108). In a typical procedure, 3-hydroxybenzaldehyde is dissolved in a solvent like dichloromethane, and bromine is added dropwise at a controlled temperature chemicalbook.com.

Another approach starts from 2-bromo-5-methoxybenzaldehyde. The methoxy (B1213986) group can be cleaved to the corresponding hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in dichloromethane chemicalbook.com.

Table 3: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Bromine | Dichloromethane | 63 | chemicalbook.com |

Selective Bromination Techniques for Benzyl Alcohol Derivatives

Selective bromination is a pivotal step in the synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine, requiring precise control to install the bromine atom at the C-2 position of the aromatic ring. The hydroxyl group of a phenolic precursor is a powerful ortho-, para-directing group, which can lead to a mixture of products or over-bromination if not properly controlled. byjus.comlibretexts.orgchemguide.co.uk

A common strategy involves the electrophilic bromination of a phenol (B47542) derivative. Starting with a precursor like 3-hydroxybenzyl alcohol, the hydroxyl group strongly activates the ortho (C-2, C-4) and para (C-6) positions. To achieve selective monobromination at the desired C-2 position, specialized techniques are employed.

N-Bromosuccinimide (NBS) with Catalysis: N-Bromosuccinimide (NBS) is a widely used reagent for bromination as it provides a low, steady concentration of bromine, which can help prevent polybromination. masterorganicchemistry.comwikipedia.org To enhance regioselectivity for the ortho position, NBS can be used in conjunction with a catalyst. For instance, using para-toluenesulfonic acid (p-TsOH) as a catalyst in a solvent like methanol can facilitate selective mono-ortho-bromination of para-substituted phenols with high yields. nih.gov This approach minimizes the formation of di-brominated byproducts.

Amine-Mediated Bromination: The use of primary or secondary amines in conjunction with NBS can effectively direct bromination to the ortho position of phenols. oup.com For example, diisopropylamine (B44863) or dibutylamine (B89481) can catalyze the ortho-dibromination of phenol and the ortho-monobromination of 2-substituted phenols. oup.com The proposed mechanism involves the formation of N-bromoamines as the active brominating species.

Solvent and pH Control: The choice of solvent and the control of pH are crucial for directing electrophilic bromination. chemrxiv.org For phenols, bromination with bromine water typically leads to the formation of 2,4,6-tribromophenol. byjus.comchemguide.co.uk However, conducting the reaction in a less polar solvent like carbon tetrachloride or chloroform (B151607) at lower temperatures can favor the formation of monobromophenols. byjus.com Furthermore, optimizing the pH can significantly influence reaction rates and selectivity. chemrxiv.org

Benzylic Bromination: An alternative approach involves the bromination of the benzylic position of a toluene (B28343) derivative. The Wohl-Ziegler reaction, which uses NBS and a radical initiator in a non-polar solvent like CCl₄, allows for the selective bromination of the carbon atom adjacent to the aromatic ring. wikipedia.orglibretexts.org For instance, starting from 2-bromo-5-methoxytoluene, benzylic bromination would yield 2-bromo-5-methoxybenzyl bromide, a key intermediate for subsequent reaction with morpholine. sigmaaldrich.comtcichemicals.com

| Method | Reagents | Typical Substrate | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|---|

| NBS/Acid Catalysis | NBS, p-TsOH | p-Substituted Phenols | Ortho-mono-bromination | High selectivity, good yields, mild conditions. | nih.gov |

| NBS/Amine Catalysis | NBS, Diisopropylamine | Phenols, 2-Substituted Phenols | Ortho-bromination | Effective for selective ortho-substitution. | oup.com |

| Wohl-Ziegler Reaction | NBS, Radical Initiator (AIBN) | Toluene derivatives | Benzylic bromination | Specific for the benzylic position, avoids ring bromination. | wikipedia.orglibretexts.org |

| Iodine(III)-Based Reagent | PIDA, AlBr₃ | Phenols, Phenol-ethers | Electrophilic bromination | Mild reaction conditions, operationally simple. | nih.gov |

Directed Hydroxylation or Demethylation Approaches for Aromatic Rings

The introduction of the hydroxyl group at the C-5 position is another critical transformation. This can be accomplished either by direct hydroxylation of a C-H bond or, more commonly, by the demethylation of a precursor containing a methoxy group.

Demethylation of Aryl Methyl Ethers: A highly reliable and common strategy involves the synthesis of a methoxy-substituted intermediate, such as 4-(2-bromo-5-methoxybenzyl)morpholine, followed by cleavage of the methyl ether to reveal the free phenol. This approach is often preferred due to the high efficiency and predictability of demethylation reactions. A variety of reagents can be used to cleave aryl methyl ethers:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for the demethylation of aryl methyl ethers. It is highly effective but requires careful handling due to its reactivity with moisture.

Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. The reaction typically requires heating and can be an effective, albeit harsh, method.

Iodotrimethylsilane (TMSI): TMSI, often generated in situ from chlorotrimethylsilane (B32843) and sodium iodide, provides a milder alternative for ether cleavage.

Pyridine (B92270) Hydrochloride: Heating an aryl methyl ether with pyridine hydrochloride is another established method for demethylation, offering a less corrosive option than strong mineral acids.

Directed Hydroxylation: Directly hydroxylating an aromatic C-H bond is a significant challenge in synthetic chemistry due to issues with regioselectivity and overoxidation. nih.gov However, research continues to advance in this area.

Enzymatic Hydroxylation: Biocatalysis offers an elegant solution for selective hydroxylation. nih.gov Enzymes such as cytochrome P450 monooxygenases can hydroxylate aromatic compounds with high regio- and stereoselectivity under mild conditions. nih.gov While highly specific, this method's applicability depends on finding or engineering an enzyme compatible with the specific substrate.

Transition-Metal Catalyzed Hydroxylation: Copper-catalyzed reactions have shown promise for the hydroxylation of aryl halides. For example, an efficient method for the hydroxylation of α,α-dialkyl-(2-bromoaryl)methanols to the corresponding phenols has been developed using a CuI/1,10-phenanthroline catalyst system. core.ac.uk

Advanced Oxidation Processes: Methods like the Fenton reaction (using Fe²⁺ and H₂O₂) can generate hydroxyl radicals that hydroxylate aromatic rings, although controlling the position of attack can be difficult. chemistryviews.orgmdpi.com

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | -78 °C to RT, in CH₂Cl₂ | Highly effective, works for hindered ethers. | Highly toxic and corrosive, moisture sensitive. | Generic |

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Inexpensive, strong reagent. | Harsh conditions, potential for side reactions. | Generic |

| Iodotrimethylsilane (TMSI) | RT to reflux, in CH₃CN or CHCl₃ | Mild conditions, neutral byproducts. | Reagent is expensive and sensitive. | Generic |

| Pyridine Hydrochloride | Melt at ~200 °C | Less corrosive than mineral acids. | High temperatures required. | Generic |

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine can be significantly improved by incorporating principles of green chemistry and utilizing advanced technologies like microwave-assisted synthesis and continuous flow chemistry.

Green Chemistry Principles in the Synthesis of 4-(2-Bromo-5-hydroxybenzyl)morpholine

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. organic-chemistry.orgpaperpublications.orgrroij.com Several of these principles are directly applicable to the synthesis of the target compound.

Waste Prevention: Designing syntheses to minimize waste is a core principle. This can be achieved by choosing reactions with high yields and selectivity, thereby reducing the need for extensive purification and the generation of byproducts. paperpublications.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Catalytic reactions, such as the catalytic ortho-bromination of phenols nih.govresearchgate.net, are superior to stoichiometric methods that generate large amounts of inorganic waste.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ hazardous solvents like chlorinated hydrocarbons (e.g., CCl₄, CHCl₃). wikipedia.org Green approaches advocate for their replacement with safer alternatives. For example, conducting bromination reactions in methanol nih.gov or even water researchgate.net significantly reduces the environmental impact and risk.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. organic-chemistry.org Technologies like microwave synthesis can drastically reduce reaction times and energy consumption compared to conventional heating methods. youtube.com

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. paperpublications.org The use of acid catalysts for bromination nih.gov or transition-metal catalysts for hydroxylation core.ac.uk are examples of this principle in action.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com The technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. youtube.commdpi.com

The synthesis of morpholine derivatives is well-suited for microwave assistance. mdpi.comresearchgate.netresearchgate.net For example, the nucleophilic substitution of a benzyl halide with morpholine can be significantly expedited. Where conventional heating might require several hours of reflux, a microwave-assisted reaction can often be completed in minutes. youtube.com This rapid heating also minimizes the formation of side products that can occur during prolonged heating. youtube.com Research on the synthesis of morpholine-based chalcones and other hybrid molecules has demonstrated the superiority of microwave irradiation over conventional methods in terms of both reaction time and product yield. mdpi.comresearchgate.net

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Advantages of Microwave | Reference |

|---|---|---|---|---|---|

| Synthesis of Morpholine-containing Chalcones | Conventional | Several hours | Moderate | Faster reaction, higher conversion, enhanced selectivity. | mdpi.com |

| Microwave | Few minutes | High | |||

| Synthesis of Thiazolidinone-Morpholine Hybrids | Conventional | 10 hours | Lower | Shorter reaction time, simpler process. | researchgate.net |

| Microwave | 1 hour | 55-76% |

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. rsc.orgbeilstein-journals.org

The multi-step synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine could be effectively translated into a continuous flow process.

Enhanced Safety: Many reactions, such as brominations or reactions involving highly reactive intermediates, can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, ensuring that only a small amount of hazardous material is present at any given time. rsc.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control over reaction temperature, which is crucial for exothermic reactions and for improving selectivity. rsc.org

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. rsc.org

Stereoselective Synthesis Considerations for Chiral Analogs (If Applicable)

While 4-(2-bromo-5-hydroxybenzyl)morpholine is an achiral molecule, the synthesis of its chiral analogs is a relevant consideration, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity. Chirality could be introduced into the structure in several ways, leading to enantiomerically pure or enriched analogs.

Using Chiral Starting Materials: A straightforward approach is to begin with a chiral building block. For example, instead of morpholine, a chiral substituted morpholine (e.g., (S)- or (R)-2-methylmorpholine) could be used in the nucleophilic substitution step. This would result in the formation of a pair of diastereomers, which could potentially be separated.

Asymmetric Synthesis: A more sophisticated approach involves creating a chiral center during the synthesis using an asymmetric catalyst. For instance, if the synthesis proceeds via the reductive amination of 2-bromo-5-hydroxyacetophenone with morpholine, the resulting C-N bond formation could be rendered stereoselective by using a chiral reducing agent or a catalyst for asymmetric reductive amination.

Chiral Benzylamines: The synthesis of chiral benzylamines is a well-developed field. organic-chemistry.org Methods such as the asymmetric addition of organometallic reagents to imines, catalyzed by chiral ligands, could be adapted to produce analogs with a chiral center at the benzylic carbon. organic-chemistry.org

The development of stereoselective routes to chiral analogs of 4-(2-bromo-5-hydroxybenzyl)morpholine would enable the exploration of structure-activity relationships (SAR) and the identification of enantiomers with potentially improved potency or selectivity for a given biological target. nih.gov

**chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 4 2 Bromo 5 Hydroxybenzyl Morpholine**

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, primarily through reactions that target the oxygen atom or leverage its influence on the aromatic ring.

The hydroxyl group can be readily converted into ethers or esters, which can serve as protecting groups or introduce new functionalities.

Etherification: The most common method for forming an ether from a phenol (B47542) is the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide anion. This potent nucleophile then displaces a halide from an alkyl halide (R-X) in an SN2 reaction to form the aryl ether.

Esterification: Phenolic esters are typically prepared by reacting the phenol with an acylating agent, such as an acyl chloride (RCOCl) or a carboxylic anhydride ((RCO)₂O). These reactions are generally performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or RCOOH) and catalyze the reaction.

Table 5: Typical Conditions for Etherification and Esterification of Phenols

| Transformation | Reagents | Base | Solvent |

| Etherification | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, THF |

| Esterification | Acyl Chloride (e.g., AcCl) | Pyridine, Et₃N | CH₂Cl₂, THF |

| Esterification | Anhydride (e.g., Ac₂O) | Pyridine, DMAP (cat.) | CH₂Cl₂, neat |

The electron-rich nature of the phenolic ring makes it susceptible to oxidation, while the hydroxyl group itself is generally resistant to direct reduction.

Oxidation: Phenols can be oxidized to quinones, though the reaction can be sensitive to the substitution pattern and reaction conditions, sometimes leading to complex product mixtures or polymerization. Strong oxidizing agents like Fremy's salt (potassium nitrosodisulfonate), chromic acid, or salcomine-O₂ systems are often employed. For 4-(2-Bromo-5-hydroxybenzyl)morpholine, oxidation would likely yield a para-benzoquinone derivative, potentially involving rearrangement or loss of one of the ring substituents depending on the specific oxidant and conditions used.

Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a challenging transformation that requires harsh conditions. A more common strategy involves a two-step process where the hydroxyl group is first converted into a better leaving group. For instance, it can be transformed into an aryl triflate (-OTf) or a phosphate ester, which can then be cleaved under palladium-catalyzed hydrogenolysis conditions. Alternatively, the entire aromatic ring can be reduced. Catalytic hydrogenation of the benzene (B151609) ring using powerful catalysts like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under high hydrogen pressure can convert the phenol into the corresponding substituted cyclohexanol derivative.

Protection and Deprotection Strategies for Selective Functionalization

Selective functionalization of 4-(2-bromo-5-hydroxybenzyl)morpholine often necessitates the use of protecting groups to temporarily mask the reactive phenolic hydroxyl group and the secondary amine of the morpholine (B109124) ring. This allows for chemical modifications at other positions of the molecule without unintended side reactions.

The phenolic hydroxyl group can be protected as an ether, such as a benzyl (B1604629) ether or a p-methoxybenzyl (PMB) ether. These protecting groups are generally stable under a variety of reaction conditions. Deprotection can typically be achieved through hydrogenolysis, often using a palladium catalyst, or through oxidative cleavage.

The secondary amine of the morpholine ring can be protected with groups like fluorenylmethyloxycarbonyl (Fmoc) or benzyl (Bn). The choice of protecting group depends on the specific reaction conditions to be employed for subsequent transformations. The Fmoc group is notably labile to basic conditions, while the benzyl group can be removed by hydrogenolysis.

| Functional Group | Protecting Group | Common Deprotection Method |

| Phenolic Hydroxyl | Benzyl (Bn) Ether | Hydrogenolysis (e.g., H₂, Pd/C) |

| Phenolic Hydroxyl | p-Methoxybenzyl (PMB) Ether | Oxidative Cleavage (e.g., DDQ, CAN) |

| Secondary Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) |

| Secondary Amine | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

Reactivity of the Morpholine Ring and Nitrogen Atom

The morpholine ring in 4-(2-bromo-5-hydroxybenzyl)morpholine contains a secondary nitrogen atom that is both nucleophilic and basic, making it a key site for various chemical transformations.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it susceptible to electrophilic attack. Consequently, it can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting 4-(2-bromo-5-hydroxybenzyl)morpholine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

Example Reaction Scheme:

4-(2-bromo-5-hydroxybenzyl)morpholine + R-X → 4-(2-bromo-5-hydroxybenzyl)-4-alkylmorpholin-4-ium halide

(where R is an alkyl group and X is a halide)

N-Acylation: This reaction involves the introduction of an acyl group onto the nitrogen atom, forming an amide. This is typically carried out using an acyl chloride or an acid anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Example Reaction Scheme:

4-(2-bromo-5-hydroxybenzyl)morpholine + R-COCl → 4-(2-bromo-5-hydroxybenzyl)morpholine-4-carboxamide + HCl

(where R is an alkyl or aryl group)

Ring Transformations or Rearrangements (e.g., N-oxide formation)

The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits different chemical and physical properties compared to the parent amine, including increased polarity and the ability to act as an oxidant in certain reactions. The formation of N-methylmorpholine N-oxide from N-methylmorpholine is a well-established example of this type of transformation chem960.com.

General Reaction for N-Oxide Formation:

4-(2-bromo-5-hydroxybenzyl)morpholine + [O] → 4-(2-bromo-5-hydroxybenzyl)morpholine 4-oxide

| Reactant | Reagent | Product |

| 4-(2-bromo-5-hydroxybenzyl)morpholine | Alkyl Halide (R-X) | 4-(2-bromo-5-hydroxybenzyl)-4-alkylmorpholin-4-ium halide |

| 4-(2-bromo-5-hydroxybenzyl)morpholine | Acyl Chloride (R-COCl) | 4-(2-bromo-5-hydroxybenzyl)morpholine-4-carboxamide |

| 4-(2-bromo-5-hydroxybenzyl)morpholine | Hydrogen Peroxide (H₂O₂) | 4-(2-bromo-5-hydroxybenzyl)morpholine 4-oxide |

Conformational Dynamics and Inversion Barriers

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. In 4-(2-bromo-5-hydroxybenzyl)morpholine, the bulky 2-bromo-5-hydroxybenzyl substituent would be expected to preferentially occupy the equatorial position to minimize steric hindrance. The nitrogen atom in the morpholine ring undergoes rapid pyramidal inversion, leading to an equilibrium between two chair conformers. The energy barrier for this inversion is influenced by the nature of the substituents on the nitrogen and the ring.

Reactivity at the Benzylic Methylene (B1212753) Carbon

The methylene group connecting the benzene ring and the morpholine ring is a benzylic position, which is known to be more reactive than a typical aliphatic C-H bond due to the stabilizing effect of the adjacent aromatic ring on radical or ionic intermediates.

Oxidative Transformations

The benzylic methylene carbon in 4-(2-bromo-5-hydroxybenzyl)morpholine is susceptible to oxidation to form a carbonyl group (a ketone). This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. google.com Strong oxidants such as potassium permanganate (KMnO₄) or chromic acid can effect this transformation, often under harsh conditions. More selective and milder methods often employ catalysts based on transition metals like manganese or copper in the presence of an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide. google.comresearchgate.net The reaction likely proceeds through a radical mechanism, initiated by the abstraction of a hydrogen atom from the benzylic position.

General Reaction for Benzylic Oxidation:

4-(2-bromo-5-hydroxybenzyl)morpholine + [O] → 4-(2-bromo-5-hydroxybenzoyl)morpholine

| Substrate Position | Transformation | Reagent/Catalyst System (Examples) | Product |

| Benzylic Methylene Carbon | Oxidation | KMnO₄ | Ketone |

| Benzylic Methylene Carbon | Oxidation | Mn catalyst / H₂O₂ | Ketone |

| Benzylic Methylene Carbon | Oxidation | CuCl₂ / tert-butyl hydroperoxide | Ketone |

Halogenation at the Benzylic Position

The introduction of a halogen atom at the benzylic position of 4-(2-bromo-5-hydroxybenzyl)morpholine represents a key transformation for further synthetic modifications. This reaction typically proceeds via a free-radical mechanism, targeting the C-H bonds of the methylene bridge connecting the phenyl ring and the morpholine moiety. Due to the resonance stabilization of the resulting benzylic radical, this position is particularly susceptible to radical halogenation. chemistrysteps.comlibretexts.org

Detailed experimental studies specifically documenting the benzylic halogenation of 4-(2-bromo-5-hydroxybenzyl)morpholine are not extensively reported in publicly available literature. However, the reactivity can be predicted based on well-established principles of benzylic bromination, a reaction often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν). chemistrysteps.commasterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the morpholine derivative, forming a resonance-stabilized benzylic radical. This intermediate is stabilized by the delocalization of the unpaired electron into the aromatic ring. The benzylic radical then reacts with a bromine molecule (present in low concentrations from the reaction of HBr with NBS) to yield the halogenated product and a new bromine radical, thus propagating the chain reaction. chemistrysteps.com

A representative, though not experimentally verified for this specific compound, set of conditions for benzylic bromination is presented in the table below.

Table 1: Representative Conditions for Benzylic Halogenation

| Reagent | Initiator | Solvent | Temperature | Potential Product |

| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (CH₃CN) | Reflux | 4-(α,2-Dibromo-5-hydroxybenzyl)morpholine |

| N-Chlorosuccinimide (NCS) | AIBN or Light (hν) | Carbon tetrachloride (CCl₄) or Benzene | Reflux | 4-(2-Bromo-α-chloro-5-hydroxybenzyl)morpholine |

This table presents generalized conditions for benzylic halogenation and has not been experimentally validated for 4-(2-Bromo-5-hydroxybenzyl)morpholine.

Comprehensive Mechanistic Investigations of Key Reactions

While specific, in-depth mechanistic studies for many reactions involving 4-(2-bromo-5-hydroxybenzyl)morpholine are not widely published, the mechanism of benzylic halogenation is well-understood from studies of analogous compounds. acs.org The process is a classic example of a free-radical chain reaction. wikipedia.org

The mechanism can be broken down into three key stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) or the bromine source (e.g., NBS under UV light) to generate a small number of radicals. chemistrysteps.com In the case of using NBS with a chemical initiator like AIBN, the initiator decomposes upon heating to form radicals, which then abstract a hydrogen from HBr (a byproduct of the reaction) to generate bromine radicals. A trace amount of HBr is often present as an impurity or can be generated in situ. Alternatively, light can directly cause the homolysis of the N-Br bond in NBS. libretexts.org

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the radical species to continue the chain reaction.

Step 1: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-(2-bromo-5-hydroxybenzyl)morpholine. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this benzylic radical is a key driving force for the selectivity of the reaction for the benzylic position over other C-H bonds in the molecule. chemistrysteps.commasterorganicchemistry.com

Step 2: The newly formed benzylic radical reacts with a molecule of elemental bromine (Br₂). This Br₂ is generated in situ from the reaction of HBr with NBS. The benzylic radical abstracts a bromine atom to form the final product, 4-(α,2-dibromo-5-hydroxybenzyl)morpholine, and a new bromine radical, which can then participate in another cycle of propagation. chemistrysteps.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, the combination of a bromine radical with a benzylic radical, or the combination of two benzylic radicals. These termination steps occur at a much lower frequency than the propagation steps as long as the concentration of radicals is low.

The resonance stabilization of the benzylic radical intermediate is crucial for the success of this reaction. The unpaired electron can be delocalized over the adjacent benzene ring, significantly lowering the energy of the intermediate and the activation energy required to form it. khanacademy.org This is why halogenation is highly selective for the benzylic position. libretexts.org

**systematic Derivatization and Structure Activity Relationship Sar Methodologies for 4 2 Bromo 5 Hydroxybenzyl Morpholine Analogs**

Rational Design Principles for Structural Analogs of 4-(2-Bromo-5-hydroxybenzyl)morpholine

The design of structural analogs of 4-(2-Bromo-5-hydroxybenzyl)morpholine is guided by several key principles aimed at optimizing its interaction with a biological target. These principles include pharmacophore modeling and bioisosteric replacement.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. fiveable.mefiveable.me For 4-(2-Bromo-5-hydroxybenzyl)morpholine, a pharmacophore model would be developed based on its known active conformation or by aligning a set of active and inactive analogs. nih.govmdpi.com Key pharmacophoric features likely include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the oxygen and/or nitrogen of the morpholine (B109124) ring).

An aromatic ring system.

A halogen bond donor (the bromine atom).

A defined spatial relationship between these features.

Virtual screening of compound libraries using a validated pharmacophore model can identify novel scaffolds that mimic the essential features of 4-(2-Bromo-5-hydroxybenzyl)morpholine. dovepress.comresearchgate.net

Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, or pharmacokinetic profile. drugdesign.orgpatsnap.comdrughunter.comctppc.org For 4-(2-Bromo-5-hydroxybenzyl)morpholine, several bioisosteric replacements can be considered:

Bromine atom: The bromine can be replaced with other halogens (Cl, F) to modulate electronic and lipophilic character. cambridgemedchemconsulting.com Non-classical bioisosteres such as a cyano (-CN), trifluoromethyl (-CF3), or a small alkyl group could also be explored to probe the steric and electronic requirements at this position.

Hydroxyl group: The phenolic hydroxyl group can be replaced by other hydrogen bond donors like an amino (-NH2), thiol (-SH), or a tetrazole ring, which can also improve metabolic stability and oral bioavailability. patsnap.com

Morpholine ring: The morpholine ring itself can be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine to explore the impact of ring heteroatoms and conformational flexibility on activity.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Bromine | Chlorine, Fluorine, Cyano, Trifluoromethyl | Modulate electronics, lipophilicity, and metabolic stability. patsnap.comcambridgemedchemconsulting.com |

| Hydroxyl | Amine, Thiol, Carboxylic Acid, Tetrazole | Alter hydrogen bonding capacity and acidity. patsnap.com |

| Morpholine | Piperidine, Piperazine, Thiomorpholine, Pyrrolidine | Modify basicity, polarity, and conformational properties. |

Synthetic Strategies for Library Generation

The generation of a diverse library of analogs is crucial for a comprehensive SAR study. The modular nature of 4-(2-Bromo-5-hydroxybenzyl)morpholine allows for diversification at several key positions.

The presence of the bromine atom on the aromatic ring provides a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of the parent compound with various boronic acids or esters in the presence of a palladium catalyst can introduce new aryl, heteroaryl, or alkyl groups at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a diverse set of primary and secondary amines, including cyclic amines and anilines, to introduce nitrogen-based substituents. nih.govresearchgate.netchemrxiv.orgchemspider.com

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl groups, which can serve as precursors for further transformations.

Heck Coupling: This reaction enables the introduction of vinyl groups by coupling with alkenes.

Stille Coupling: The use of organostannanes as coupling partners can also be employed to introduce a variety of carbon-based substituents.

| Cross-Coupling Reaction | Reagent Type | Introduced Substituent |

| Suzuki-Miyaura | Boronic acids/esters | Aryl, heteroaryl, alkyl, vinyl |

| Buchwald-Hartwig | Amines | Primary and secondary amino groups |

| Sonogashira | Terminal alkynes | Alkynyl groups |

| Heck | Alkenes | Vinyl groups |

| Stille | Organostannanes | Various carbon-based groups |

The phenolic hydroxyl group is another key point for derivatization to explore the role of hydrogen bonding and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Etherification: Treatment with various alkyl halides or tosylates under basic conditions (Williamson ether synthesis) can generate a library of ether analogs. Mitsunobu reaction with a range of alcohols provides an alternative route to ethers with inversion of stereochemistry if a chiral alcohol is used.

Esterification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using DCC or EDC). khanacademy.org Phenolic esters can act as prodrugs, potentially improving oral bioavailability. mdpi.com

Introducing substituents on the morpholine ring can significantly impact the compound's conformation, basicity, and interactions with the biological target. Several synthetic strategies can be employed to achieve this. nih.gov

Synthesis from Substituted Amino Alcohols: A common approach to substituted morpholines involves the cyclization of appropriately substituted N-alkylethanolamines. nih.govchemrxiv.orgchemrxiv.orgchemrxiv.org For example, starting from chiral amino alcohols allows for the stereocontrolled synthesis of substituted morpholines. nih.govnih.gov

Palladium-Catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. nih.govnih.gov

Functionalization of Pre-formed Morpholine Rings: While challenging, direct C-H functionalization of the morpholine ring is an emerging area. Alternatively, morpholine-containing building blocks with existing functional groups can be utilized in the synthesis.

The methylene (B1212753) bridge connecting the aromatic ring and the morpholine moiety can also be modified to alter the spatial relationship between these two key pharmacophoric elements.

Alkylation: Deprotonation of the benzylic position followed by quenching with an electrophile can introduce substituents at this position. researchgate.net

Homologation: The length of the linker can be extended by one or more methylene units through multi-step synthetic sequences, for instance, by starting from a phenylacetic acid derivative.

Introduction of Rigidity: The linker can be made more rigid by incorporating it into a ring system, for example, by synthesizing analogs based on a tetrahydroisoquinoline scaffold.

Methodological Frameworks for Structure-Activity Relationship (SAR) Studies

A systematic SAR study aims to correlate changes in molecular structure with biological activity. gardp.org Several methodological frameworks are commonly employed in medicinal chemistry. pharmacologymentor.comoncodesign-services.com

Qualitative SAR: This involves the visual inspection of the activity data for a series of analogs to identify trends. For example, it may be observed that bulky substituents at a particular position are detrimental to activity, while electron-withdrawing groups are beneficial.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of novel compounds. researchgate.net

Topliss Tree: The Topliss tree is a flowchart that guides the synthesis of analogs in a stepwise manner to efficiently probe the SAR. drughunter.comchempedia.infomedchemica.comchempedia.infonextmovesoftware.com It is based on the assumption that hydrophobicity, electronic effects, and steric factors are the primary determinants of activity. The scheme for aromatic substitutions would be particularly relevant for optimizing substituents on the phenyl ring of 4-(2-Bromo-5-hydroxybenzyl)morpholine.

Design of Focused Compound Libraries for SAR Exploration

The design of focused compound libraries is a crucial step in the systematic exploration of the structure-activity relationships (SAR) of 4-(2-bromo-5-hydroxybenzyl)morpholine analogs. This approach moves beyond random screening by creating a curated set of molecules with specific, intentional variations to probe the chemical space around the lead compound. The primary goal is to generate informative data that can guide the optimization of potency, selectivity, and pharmacokinetic properties.

The core scaffold, 4-(2-bromo-5-hydroxybenzyl)morpholine, presents several key positions for chemical modification. These include the phenyl ring, the hydroxyl group, the bromine atom, and the morpholine ring itself. A focused library would systematically explore the impact of substitutions at these positions.

Key Diversification Points for a Focused Library:

| Position of Modification | Potential Modifications | Rationale for Modification |

| Phenyl Ring | Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro, cyano groups) at different positions. | To probe the electronic and steric requirements for optimal target interaction. The position and nature of the substituent can significantly influence binding affinity and selectivity. |

| Hydroxyl Group | Conversion to ethers, esters, or replacement with other functional groups (e.g., amine, thiol). | To investigate the role of the hydroxyl group as a hydrogen bond donor or acceptor and to explore the impact of modifying its electronic and lipophilic character. |

| Bromine Atom | Replacement with other halogens (F, Cl, I) or with non-halogen substituents. | To assess the importance of the halogen's size, electronegativity, and potential for halogen bonding in target recognition. |

| Morpholine Ring | Introduction of substituents on the carbon atoms of the morpholine ring or replacement with other heterocyclic systems (e.g., piperidine, piperazine). | To evaluate the influence of the morpholine ring's conformation and the presence of the oxygen heteroatom on activity and physicochemical properties. |

The selection of building blocks for these modifications is guided by principles of medicinal chemistry, aiming to cover a diverse range of properties such as size, lipophilicity, and electronic character while maintaining drug-like physicochemical properties.

Chemoinformatic and Computational Approaches in SAR Studies

Chemoinformatic and computational tools play a pivotal role in modern SAR studies, enabling a more rational and efficient exploration of the chemical space of 4-(2-bromo-5-hydroxybenzyl)morpholine analogs. These methods are employed both in the design phase of focused libraries and in the analysis of the resulting biological data.

In Silico Library Design: Before synthesis, virtual libraries of potential analogs can be generated and screened computationally. Techniques such as molecular docking can be used to predict the binding modes and affinities of the designed compounds with their biological target, if known. This allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and their biological activities determined, QSAR models can be developed. These models mathematically correlate the physicochemical properties of the molecules with their biological activity. For 4-(2-bromo-5-hydroxybenzyl)morpholine analogs, relevant molecular descriptors could include:

Electronic properties: Hammett constants, partial charges.

Steric properties: Molar refractivity, van der Waals volume.

Hydrophobic properties: LogP, topological polar surface area (TPSA).

A hypothetical QSAR study on a series of 4-(substituted benzyl)morpholine analogs might reveal, for instance, that electron-withdrawing groups on the phenyl ring and a moderate lipophilicity are correlated with higher activity.

Pharmacophore Modeling: If a set of active analogs is available but the precise biological target is unknown, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used to screen virtual databases for new compounds that fit the pharmacophore and are therefore likely to be active.

Computational Analysis of SAR Data for Hypothetical Analogs:

| Analog | Substitution on Phenyl Ring | Predicted Activity (Hypothetical) | Key Descriptors Influencing Activity |

| 1 | 2-Bromo, 5-Hydroxy (Lead) | +++ | Optimal balance of electronics and hydrophobicity. |

| 2 | 2-Chloro, 5-Hydroxy | ++ | Smaller halogen may lead to altered binding. |

| 3 | 2-Bromo, 5-Methoxy | + | Loss of hydrogen bond donor capability. |

| 4 | 3-Bromo, 5-Hydroxy | +/- | Positional isomerism affects spatial arrangement of key features. |

| 5 | 2-Bromo, 4-Hydroxy | ++ | Altered hydrogen bonding vector. |

Importance of Conformational Analysis in SAR Elucidation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like 4-(2-bromo-5-hydroxybenzyl)morpholine and its analogs, understanding the preferred conformations and the energy barriers between them is essential for a complete SAR analysis.

Computational Conformational Analysis: Techniques such as molecular mechanics and quantum mechanics can be used to calculate the potential energy surface of the molecule as a function of its rotatable bonds. This allows for the identification of low-energy, stable conformations that are likely to be populated in solution and potentially represent the bioactive conformation—the specific shape the molecule adopts when it binds to its target.

Impact of Substituents on Conformation: The introduction of different substituents can influence the conformational preferences of the molecule. For example, a bulky substituent on the phenyl ring may sterically hinder certain conformations, while a substituent capable of forming an intramolecular hydrogen bond could stabilize a specific arrangement.

By comparing the preferred conformations of active and inactive analogs, it is often possible to deduce the conformational requirements for biological activity. For instance, if all active analogs can readily adopt a specific "folded" conformation while inactive analogs cannot, it suggests that this folded conformation is likely the bioactive one. This information is invaluable for the design of next-generation analogs that are pre-organized into the bioactive conformation, potentially leading to higher potency and selectivity.

**computational and Theoretical Chemistry Investigations of 4 2 Bromo 5 Hydroxybenzyl Morpholine**

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic characteristics and predicting the chemical behavior of molecules.

A key output from DFT studies is the distribution of electron density, which can be quantified through methods like Mulliken population analysis. bhu.ac.in This analysis reveals the partial atomic charges on each atom, highlighting electrophilic and nucleophilic sites. bhu.ac.in In 4-(2-bromo-5-hydroxybenzyl)morpholine, the oxygen and nitrogen atoms are expected to possess negative partial charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to these heteroatoms would exhibit positive partial charges. The molecular electrostatic potential (MEP) map visually represents this charge distribution, with regions of negative potential (typically colored red) indicating likely sites for electrophilic attack and regions of positive potential (blue) indicating susceptibility to nucleophilic attack. bhu.ac.in

Table 1: Illustrative DFT-Calculated Properties for 4-(2-Bromo-5-hydroxybenzyl)morpholine (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific data for the target compound is not publicly available.)

| Parameter | Illustrative Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | - | B3LYP/6-311++G(d,p) |

| Dipole Moment | ~3-5 Debye | B3LYP/6-311++G(d,p) |

| C-Br Bond Length | ~1.90 - 1.95 Å | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. researchgate.net

For 4-(2-bromo-5-hydroxybenzyl)morpholine, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring and the nitrogen atom of the morpholine (B109124) moiety. The LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing bromine atom. Analysis of related bromo-hydroxy-phenyl compounds using DFT at the B3LYP/6-311G++(d,p) level of theory has shown HOMO-LUMO gaps in the range of 3-4 eV, suggesting significant chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-(2-Bromo-5-hydroxybenzyl)morpholine (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific data for the target compound is not publicly available.)

| Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.0 |

| LUMO | -2.1 |

Molecular Modeling and Conformational Analysis

The flexibility of 4-(2-bromo-5-hydroxybenzyl)morpholine, arising from the rotatable single bonds, means it can adopt numerous conformations. Understanding these conformational preferences is key to comprehending its interactions in a biological context.

Molecular mechanics, using force fields such as MMFF94 or AMBER, offers a computationally efficient way to explore the conformational landscape of flexible molecules. These methods model the molecule as a collection of atoms connected by springs, allowing for the rapid calculation of the potential energy of different conformations.

A systematic conformational search can identify various low-energy structures of 4-(2-bromo-5-hydroxybenzyl)morpholine. This involves rotating the key dihedral angles—specifically those of the bond connecting the benzyl (B1604629) group to the morpholine nitrogen and the bond between the phenyl ring and the methylene (B1212753) bridge. Each generated conformation is then subjected to energy minimization to find its most stable geometry. This process reveals the preferred spatial arrangement of the morpholine and phenyl rings relative to each other. For instance, the morpholine ring itself can exist in chair or boat conformations, and their relative energies can be determined.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically in a solvated environment. By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal its flexibility and intermolecular interactions.

For 4-(2-bromo-5-hydroxybenzyl)morpholine, an MD simulation in a water box would show how the molecule's conformation fluctuates. Analysis of the trajectory can provide insights into the stability of intramolecular hydrogen bonds and the interactions of the hydroxyl group and morpholine oxygen with water. Key metrics such as the root-mean-square deviation (RMSD) can assess the stability of the molecule's conformation over the simulation, while the root-mean-square fluctuation (RMSF) can pinpoint the most flexible regions of the molecule. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target.

Prediction of Spectroscopic Parameters (Methodological Focus)

The prediction of spectroscopic parameters for 4-(2-bromo-5-hydroxybenzyl)morpholine is a key area of computational investigation. These predictions are vital for interpreting experimental spectra and confirming the compound's structure. The primary methods employed are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Researchers often initiate these predictions by first optimizing the ground-state geometry of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides a stable, low-energy conformation from which to calculate spectroscopic data.

For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to the optimized structure. This approach calculates the ¹H and ¹³C NMR chemical shifts. The resulting theoretical data is then often correlated with experimental data for validation, typically showing a high degree of agreement.

Infrared (IR) spectroscopy predictions are also performed on the optimized geometry. By calculating the vibrational frequencies, researchers can predict the positions of key IR absorption bands. These theoretical frequencies are sometimes scaled to correct for anharmonicity and limitations in the computational method, providing a more accurate comparison to experimental IR spectra.

Ultraviolet-Visible (UV-Vis) absorption spectra are predicted using TD-DFT calculations. This method helps to understand the electronic transitions within the molecule, predicting the absorption maxima (λmax) that correspond to the excitation of electrons to higher energy states. The solvent effect on these spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted Spectroscopic Data for 4-(2-Bromo-5-hydroxybenzyl)morpholine

| Spectroscopic Technique | Predicted Parameter | Methodological Approach |

| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO |

| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT |

Ligand-Target Docking Simulations for Potential Molecular Interactions (Mechanistic focus, not efficacy)

Molecular docking simulations are a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as 4-(2-bromo-5-hydroxybenzyl)morpholine, to a larger target molecule, typically a protein. These simulations provide insights into the potential intermolecular interactions that stabilize the ligand-target complex.

The process begins with obtaining the three-dimensional structures of both the ligand (4-(2-bromo-5-hydroxybenzyl)morpholine) and the target protein, often from crystallographic data or homology modeling. The ligand's structure is typically optimized to its lowest energy conformation.

Using docking software, the ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate the fitness of each pose, predicting the most favorable binding mode. These scoring functions estimate the binding free energy, considering factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For 4-(2-bromo-5-hydroxybenzyl)morpholine, docking studies would likely investigate the role of its key functional groups in molecular recognition. The hydroxyl (-OH) group is a potential hydrogen bond donor and acceptor. The morpholine ring's oxygen and nitrogen atoms can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the protein's side chains. The bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand binding.

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. This information is crucial for understanding the mechanistic basis of the ligand-target interaction, guiding further experimental studies such as site-directed mutagenesis to validate the predicted binding mode.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is also employed to elucidate the potential reaction mechanisms involving 4-(2-bromo-5-hydroxybenzyl)morpholine. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediates, and transition states.

DFT calculations are a common choice for these investigations. To study a particular reaction, the geometries of the reactants, products, and any proposed intermediates are optimized. Transition state searches are then performed to locate the highest energy point along the reaction coordinate that connects the reactant and product states. The nature of the transition state is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, theoretical studies could explore the mechanism of synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine, such as the reductive amination of 2-bromo-5-hydroxybenzaldehyde (B121625) with morpholine. Computational analysis could help to determine whether the reaction proceeds through a direct substitution or involves the formation of an iminium intermediate.

Furthermore, the reactivity of the compound itself can be explored. For example, the mechanism of electrophilic or nucleophilic substitution on the aromatic ring could be modeled. These calculations would provide valuable information on the activation energies and reaction thermodynamics, helping to predict the feasibility and outcome of potential reactions. The insights gained from transition state analysis are fundamental for rational catalyst design and the optimization of reaction conditions.

**applications of 4 2 Bromo 5 Hydroxybenzyl Morpholine As a Precursor in Advanced Chemical Synthesis**

Utilization as a Versatile Building Block in Multi-Step Organic Syntheses

The title compound theoretically serves as a trifunctional building block. The morpholine (B109124) nitrogen can undergo N-alkylation, N-acylation, or participate in coupling reactions. The phenolic hydroxyl group can be O-alkylated, O-acylated, or used in reactions such as the Williamson ether synthesis. The aryl bromide is a key functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. The differential reactivity of these sites could be exploited through the use of appropriate protecting groups, allowing for sequential and site-selective modifications, thus making it a potentially valuable intermediate in the synthesis of complex organic molecules.

Role in the Elaboration of Complex Heterocyclic Systems

The morpholine moiety is a common heterocyclic scaffold in its own right. google.com The true potential of 4-(2-Bromo-5-hydroxybenzyl)morpholine in this context would lie in its ability to be a starting point for the construction of more complex, fused, or spirocyclic heterocyclic systems. For instance, intramolecular cyclization reactions could be envisioned. Depending on the reaction conditions and the nature of a tethered reactive group, cyclization could occur via the morpholine nitrogen, the aromatic ring, or the phenolic oxygen, leading to a diverse array of novel heterocyclic structures. The synthesis of morpholines and their derivatives is an active area of research due to their presence in many biologically active compounds. organic-chemistry.orgmolecularplasmagroup.com

Precursor in the Construction of Diverse Medicinal Chemistry Scaffolds

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability. google.com Benzylmorpholine structures, in a general sense, have been investigated for various therapeutic applications. For example, derivatives have been synthesized and evaluated for their potential as antimalarial agents. bldpharm.com

The "4-(2-Bromo-5-hydroxybenzyl)morpholine" scaffold provides several points for diversification, which is a key strategy in medicinal chemistry for developing structure-activity relationships (SAR). The aryl bromide could be replaced with a wide variety of substituents using cross-coupling chemistry to explore interactions with biological targets. The hydroxyl group could be converted into ethers or esters to modulate lipophilicity and hydrogen bonding capacity. The morpholine nitrogen can be further functionalized to introduce additional pharmacophoric features. While no specific medicinal chemistry applications for the title compound have been reported, its constituent parts suggest its potential as a precursor for libraries of compounds with potential biological activity.

Table 1: Potential Reactions for Medicinal Chemistry Scaffolds

| Reactive Site | Potential Reaction | Resulting Functionality |

| Aryl Bromide | Suzuki Coupling | Biaryl systems |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amines |

| Phenolic Hydroxyl | Etherification | Aryl ethers |

| Phenolic Hydroxyl | Esterification | Aryl esters |

| Morpholine Nitrogen | Reductive Amination | N-alkylated morpholines |

Applications in Polymer Chemistry or Material Science (e.g., as a monomer, linker)

In the realm of material science, bifunctional molecules can serve as monomers for polymerization or as linkers to connect different molecular entities. Theoretically, 4-(2-Bromo-5-hydroxybenzyl)morpholine could be utilized in several ways. The phenolic hydroxyl group, for instance, could react with a comonomer such as a diisocyanate to form polyurethanes. Alternatively, the aryl bromide and the hydroxyl group could be used in orthogonal polymerization strategies. For example, the hydroxyl group could be used for polyester (B1180765) formation, and the bromide could subsequently be used for post-polymerization modification via cross-coupling reactions, introducing specific functionalities along the polymer chain. However, there is no available research to indicate that this specific compound has been used for such purposes.

Development of Functionalized Surfaces or Nanomaterials Incorporating the Compound

The chemical functionalization of surfaces is a critical technology for creating advanced materials with tailored properties. google.commolecularplasmagroup.com Molecules with specific reactive groups can be covalently attached to surfaces to alter their characteristics, such as wettability, biocompatibility, or chemical reactivity. The phenolic hydroxyl group of 4-(2-Bromo-5-hydroxybenzyl)morpholine could potentially be used to graft the molecule onto oxide surfaces. The aryl bromide would then present a reactive handle on the surface for further chemical modifications. Similarly, the morpholine nitrogen could be used for attachment to surfaces functionalized with electrophilic groups. While general methods for surface functionalization are well-established, no studies have been found that specifically employ 4-(2-Bromo-5-hydroxybenzyl)morpholine for these purposes. google.com

**advanced Analytical Methodologies for Research Scale Characterization of 4 2 Bromo 5 Hydroxybenzyl Morpholine**

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For 4-(2-bromo-5-hydroxybenzyl)morpholine, obtaining single crystals suitable for X-ray diffraction analysis would be a primary goal following its synthesis and purification.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This would confirm the connectivity of the 2-bromo-5-hydroxybenzyl group to the nitrogen atom of the morpholine (B109124) ring. Furthermore, it would reveal the conformation of the morpholine ring, which typically adopts a chair conformation, and the relative orientation of the substituted phenyl ring.